6b,7,10,10a-Tetrahydrofluoranthene
Description
6b,7,10,10a-Tetrahydrofluoranthene (C₁₆H₁₄) is a partially hydrogenated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound features a tetracyclic structure with two hydrogenated rings, reducing aromaticity and altering reactivity compared to fully aromatic PAHs. It is synthesized via Diels-Alder reactions or catalytic hydrogenation of fluoranthene derivatives . Applications include its use as a hydrogen donor in pyrolysis and coal liquefaction processes, as well as a precursor for functionalized fluoranthene derivatives in organic synthesis .
Properties
CAS No. |
58485-91-9 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
6b,7,10,10a-tetrahydrofluoranthene |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-6,9-10,12-13H,7-8H2 |
InChI Key |
BSRLDUKWCMTJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6b,7,10,10a-Tetrahydrofluoranthene can be achieved through several methods. One common approach involves the hydrogenation of fluoranthene under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under high pressure and temperature to ensure complete hydrogenation of the desired positions .
Industrial Production Methods: Industrial production of 6b,7,10,10a-Tetrahydrofluoranthene may involve large-scale hydrogenation reactors where fluoranthene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 6b,7,10,10a-Tetrahydrofluoranthene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed:
Oxidation: Formation of fluoranthene-quinones and other oxygenated derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated fluoranthene derivatives.
Scientific Research Applications
6b,7,10,10a-Tetrahydrofluoranthene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6b,7,10,10a-Tetrahydrofluoranthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
(a) 1,2,3,10b-Tetrahydrofluoranthene
- Structure : Hydrogenation occurs at the 1,2,3,10b positions, leaving one aromatic ring intact.
- Physical Properties : Melting point = 72–73°C; boiling point = 353.5 ± 17.0°C .
- Applications: Effective hydrogen donor in radical stabilization during lignin pyrolysis and coal liquefaction .
(b) 1,2,3,4-Tetrahydrofluoranthene
- Structure : Positional isomer with hydrogenation at the 1,2,3,4 positions.
- Physical Properties : Available as a standard for environmental analysis (CAS 42429-92-5) .
- Key Difference : Reactivity differs due to the location of hydrogenation, influencing electron distribution and stability .
(c) Perfluoro-3-ethyl-1,2,3,10b-Tetrahydrofluoranthene
- Structure : Fluorinated derivative with a perfluoroethyl group at position 3.
- Synthesis : Prepared via fluorination of the parent compound.
- Applications: Potential use in materials science due to enhanced thermal and chemical stability from fluorine substitution .
(d) 8,9-Dicyano-6b,7,10,10a-Tetrahydrofluoranthene
Hydrogenation Products of Fluoranthene
Chemical Reactivity and Catalytic Behavior
- 6b,7,10,10a-Tetrahydrofluoranthene: Reacts with halogens (e.g., bromine) to form halogenated derivatives (e.g., endo-7,10-Methano-6b-bromo-hexachloro derivative, melting point: 185–190°C) .
- 1,2,3,10b-Tetrahydrofluoranthene : Donates hydrogen radicals in pyrolysis, reducing char formation in lignin decomposition .
- Contrast : The fluorinated derivative (Perfluoro-3-ethyl-) exhibits reduced reactivity toward electrophiles due to electron-withdrawing fluorine atoms .
Thermal Stability and Decomposition
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